2-Bromo-3-(cyclopropylmethoxy)benzamide CAS number
2-Bromo-3-(cyclopropylmethoxy)benzamide CAS number
An In-depth Technical Guide to 2-Bromo-3-(cyclopropylmethoxy)benzamide
This guide provides a comprehensive technical overview of 2-Bromo-3-(cyclopropylmethoxy)benzamide, a compound of interest for researchers, scientists, and professionals in drug development. While a specific CAS number for this molecule is not readily found in public databases, suggesting its status as a novel or specialized research compound, this document outlines its projected physicochemical properties, a robust synthetic pathway, and state-of-the-art analytical methods for its characterization. The methodologies and insights presented herein are grounded in established principles of organic chemistry and are informed by data from structurally analogous compounds.
Introduction and Rationale
Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents.[1][2] Their prevalence is due to the amide functional group's ability to form stable hydrogen bonds, contributing to strong and specific interactions with biological targets.[2] The introduction of a bromine atom and a cyclopropylmethoxy group at the 2 and 3 positions of the benzamide scaffold, respectively, is anticipated to confer unique physicochemical properties. The bromine atom can modulate the electronic environment of the aromatic ring and potentially serve as a handle for further synthetic transformations, while the cyclopropylmethoxy moiety can enhance metabolic stability and improve binding affinity to target proteins. This combination of substituents makes 2-Bromo-3-(cyclopropylmethoxy)benzamide a compelling candidate for inclusion in screening libraries for drug discovery programs.[3]
Physicochemical Properties (Predicted)
While experimental data for 2-Bromo-3-(cyclopropylmethoxy)benzamide is not available, its key physicochemical properties can be predicted based on its structure and by analogy to similar compounds.[4][5][6] These predictions are crucial for designing synthetic workups, purification strategies, and formulation studies.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₁₁H₁₂BrNO₂ | Based on the chemical structure. |
| Molecular Weight | 270.12 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Most substituted benzamides are crystalline solids at room temperature. |
| Melting Point | 120-150 °C | The presence of the amide and the aromatic ring suggests a relatively high melting point. For comparison, 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has a melting point of 136 °C.[4] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Dichloromethane); Poorly soluble in water. | The hydrophobic aromatic ring, bromo-substituent, and cyclopropyl group will likely dominate, leading to low aqueous solubility. |
| LogP | 2.5 - 3.5 | The combination of hydrophobic (bromo, cyclopropyl) and hydrophilic (amide) groups suggests a moderate octanol-water partition coefficient, a key parameter in drug-likeness. |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of 2-Bromo-3-(cyclopropylmethoxy)benzamide can be logically approached through a two-step sequence starting from commercially available 2-bromo-3-hydroxybenzaldehyde. This strategy involves an initial etherification followed by an oxidation and amidation sequence.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Bromo-3-(cyclopropylmethoxy)benzamide.
Step 1: Synthesis of 3-Bromo-2-(cyclopropylmethoxy)benzaldehyde
This initial step involves a standard Williamson ether synthesis to introduce the cyclopropylmethoxy group. The hydroxyl group of 2-bromo-3-hydroxybenzaldehyde is deprotonated by a mild base, and the resulting alkoxide undergoes nucleophilic substitution with (bromomethyl)cyclopropane.
Protocol:
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Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of aldehyde).
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Reaction: Add (bromomethyl)cyclopropane (1.2 eq) to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Bromo-2-(cyclopropylmethoxy)benzaldehyde as a pure compound.[7]
Step 2: Synthesis of 2-Bromo-3-(cyclopropylmethoxy)benzamide
This step can be achieved through a two-stage process: oxidation of the aldehyde to a carboxylic acid, followed by amidation.
Protocol for Oxidation:
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Reagents and Setup: Dissolve the 3-Bromo-2-(cyclopropylmethoxy)benzaldehyde (1.0 eq) from the previous step in a mixture of acetone and water.
-
Oxidation: Cool the solution in an ice bath and add potassium permanganate (KMnO₄) (2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Quenching and Work-up: After the reaction is complete (as indicated by TLC), quench the excess KMnO₄ with a saturated solution of sodium sulfite. Acidify the mixture with 1M HCl, which will precipitate the carboxylic acid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain 2-Bromo-3-(cyclopropylmethoxy)benzoic acid.
Protocol for Amidation:
-
Reagents and Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend the 2-Bromo-3-(cyclopropylmethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF).
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Acyl Chloride Formation: Cool the mixture to 0 °C and add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Allow the reaction to stir at room temperature for 2-3 hours until gas evolution ceases.
-
Amidation: Concentrate the reaction mixture under reduced pressure to remove excess reagent and solvent. Re-dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide or bubble ammonia gas through the solution.
-
Work-up and Purification: Stir the reaction for 1-2 hours, then dilute with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-Bromo-3-(cyclopropylmethoxy)benzamide.[8]
Analytical and Characterization Methods
To ensure the identity and purity of the synthesized 2-Bromo-3-(cyclopropylmethoxy)benzamide, a suite of analytical techniques should be employed.
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural Elucidation | The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the -CH₂- protons of the cyclopropylmethoxy group, and the protons of the cyclopropyl ring. The amide protons may appear as a broad singlet. The ¹³C NMR will confirm the number of unique carbon atoms. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.[9] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A reversed-phase HPLC method, likely using a C18 column with a water/acetonitrile or water/methanol mobile phase, should be developed to determine the purity of the final compound.[10][11] A single major peak with >95% area is typically desired for research compounds. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | The FTIR spectrum should display characteristic absorption bands for the N-H stretch of the amide (around 3300-3100 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-O-C stretching of the ether. |
Workflow for Analytical Characterization
Caption: Standard workflow for the purification and characterization of the target compound.
Potential Applications and Future Directions
Given the prevalence of the benzamide scaffold in drug discovery, 2-Bromo-3-(cyclopropylmethoxy)benzamide represents a valuable building block for creating novel chemical entities.[1][2] Its unique substitution pattern could be leveraged in several therapeutic areas:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted benzamide cores.
-
Neuroscience: Benzamides have been developed as antipsychotics, antiemetics, and agents for other central nervous system disorders.[3]
-
Antimicrobial Agents: The benzamide structure is also found in various antibacterial and antifungal compounds.[12]
Future research should focus on synthesizing and screening this compound in relevant biological assays to determine its pharmacological profile. The bromine atom provides a reactive handle for further diversification through cross-coupling reactions, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Conclusion
While 2-Bromo-3-(cyclopropylmethoxy)benzamide may be a novel chemical entity without a registered CAS number, this guide provides a robust framework for its synthesis and characterization. By leveraging established synthetic methodologies and modern analytical techniques, researchers can confidently produce this compound for further investigation. Its unique structural features make it a promising candidate for drug discovery programs and a valuable addition to the chemical toolbox for medicinal chemists.
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